molecular formula C17H19N3O2 B5434707 2-(1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-pyrazol-4-yl)ethanol

2-(1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-pyrazol-4-yl)ethanol

Cat. No. B5434707
M. Wt: 297.35 g/mol
InChI Key: XUVQVKAZHZZFGD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,3-oxazole ring, a pyrazole ring, and an ethanol group. The presence of these functional groups suggests that the compound could exhibit a variety of chemical and biological activities .


Synthesis Analysis

While the specific synthesis route for this compound is not available, compounds with similar structures are often synthesized through condensation reactions or cycloaddition reactions . The 1,3-oxazole ring could be formed through a condensation reaction of a carboxylic acid and an amine . The pyrazole ring could be formed through a cycloaddition reaction involving a diazo compound and an alkene .


Molecular Structure Analysis

The compound contains a 1,3-oxazole ring and a pyrazole ring, both of which are aromatic and contribute to the stability of the molecule. The ethanol group is a polar functional group and could form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions due to the presence of the 1,3-oxazole and pyrazole rings. For example, it could undergo electrophilic aromatic substitution reactions or nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of the functional groups. The presence of the ethanol group suggests that the compound could be soluble in polar solvents .

properties

IUPAC Name

2-[1-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12-5-3-4-6-15(12)17-19-16(13(2)22-17)11-20-10-14(7-8-21)9-18-20/h3-6,9-10,21H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVQVKAZHZZFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)C)CN3C=C(C=N3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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